4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to an indole ring, which is further substituted with a chlorine atom at the 4-position and an oxo group at the 2-position.
Mechanism of Action
Target of Action
The compound, 4-chloro-N-(2-oxoindolin-5-yl)benzamide, has been found to exhibit notable cytotoxicity towards human cancer cell lines . It is suggested that the compound’s primary targets are proteins involved in cellular apoptotic pathways, such as caspase-3 . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Mode of Action
The compound interacts with its targets, particularly caspase-3, to induce apoptosis . This interaction leads to the activation of procaspase-3, which in turn triggers a cascade of events leading to programmed cell death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The activation of caspase-3 leads to the initiation of these pathways, resulting in the induction of apoptosis .
Result of Action
The compound’s action results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . This leads to the death of cancer cells, thereby exhibiting its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole ring is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted indole derivatives, hydroxylated compounds, and quinones .
Scientific Research Applications
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involved in disease progression.
Chemical Biology: It serves as a tool compound for probing biological systems and identifying potential therapeutic targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)benzamide: Similar structure but with a benzimidazole ring instead of an indole ring.
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-3-yl)benzamide: Similar structure but with the oxo group at the 3-position.
Uniqueness
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-3-1-9(2-4-11)15(20)17-12-5-6-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDDEASOLXGAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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